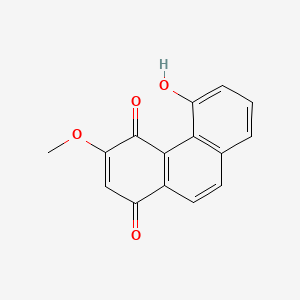
Danshenol A
Overview
Description
Danshenol A is a natural product found in the plant Salvia miltiorrhiza, commonly known as Danshen. It belongs to the class of abietane-type diterpenoids and has a specific chemical structure characterized by a phenanthrofuran skeleton. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Danshenol A can be synthesized through several methods, including extraction from the roots of Salvia miltiorrhiza. The general process involves grinding the plant material, followed by solvent extraction using organic solvents such as ethanol or methylene chloride. The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza. The plant material is processed using industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield. The purified compound is then subjected to quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Danshenol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
Danshenol A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying abietane-type diterpenoids and their chemical properties.
Biology: this compound is studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Danshenol A exerts its effects through various molecular targets and pathways:
Oxidative Stress: It scavenges reactive oxygen species, thereby protecting cells from oxidative damage.
Inflammation: this compound inhibits the expression of pro-inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1) through the NOX4-dependent IKKβ/NF-κB pathway.
Antitumor Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation
Comparison with Similar Compounds
Danshenol A is unique among abietane-type diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include:
- Tanshinone I
- Cryptotanshinone
- Tanshinone II A
- Tanshinone II B
These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. This compound stands out for its potent anti-inflammatory and antioxidant activities .
Properties
IUPAC Name |
(1R,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-QKVFXAPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172334 | |
| Record name | Danshenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189308-08-5 | |
| Record name | Danshenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danshenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)







![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)



